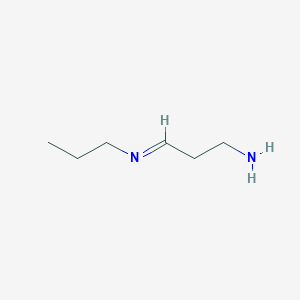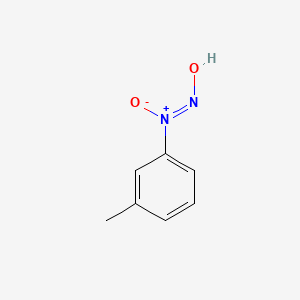
(Z)-hydroxyimino-(3-methylphenyl)-oxidoazanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-hydroxyimino-(3-methylphenyl)-oxidoazanium is a chemical compound with a unique structure that includes a hydroxyimino group and a methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-hydroxyimino-(3-methylphenyl)-oxidoazanium typically involves the reaction of 3-methylphenylhydroxylamine with an appropriate oxidizing agent. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product. Common oxidizing agents used in this synthesis include hydrogen peroxide and sodium hypochlorite.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may also include purification steps such as crystallization or distillation to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-hydroxyimino-(3-methylphenyl)-oxidoazanium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The hydroxyimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-hydroxyimino-(3-methylphenyl)-oxidoazanium is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in organic reactions.
Biology
In biological research, this compound is investigated for its potential as an antimicrobial agent. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for the development of new antibiotics.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It is being studied for its ability to modulate biological pathways involved in inflammation and cancer.
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its unique chemical properties make it suitable for use in various manufacturing processes.
Wirkmechanismus
The mechanism of action of (Z)-hydroxyimino-(3-methylphenyl)-oxidoazanium involves its interaction with specific molecular targets in cells. It can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved include oxidative stress and signal transduction pathways that regulate cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hydroxyimino-(phenyl)-oxidoazanium
- Hydroxyimino-(4-methylphenyl)-oxidoazanium
- Hydroxyimino-(2-methylphenyl)-oxidoazanium
Uniqueness
(Z)-hydroxyimino-(3-methylphenyl)-oxidoazanium is unique due to the position of the methyl group on the phenyl ring, which can influence its reactivity and biological activity. This positional difference can lead to variations in how the compound interacts with other molecules and its overall effectiveness in various applications.
Eigenschaften
Molekularformel |
C7H8N2O2 |
|---|---|
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
(Z)-hydroxyimino-(3-methylphenyl)-oxidoazanium |
InChI |
InChI=1S/C7H8N2O2/c1-6-3-2-4-7(5-6)9(11)8-10/h2-5,10H,1H3/b9-8- |
InChI-Schlüssel |
MQOROGOOSAQDQD-HJWRWDBZSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)/[N+](=N/O)/[O-] |
Kanonische SMILES |
CC1=CC(=CC=C1)[N+](=NO)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


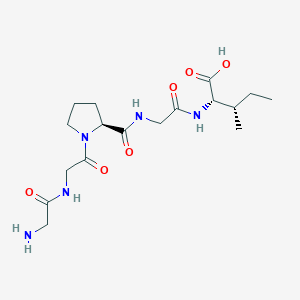
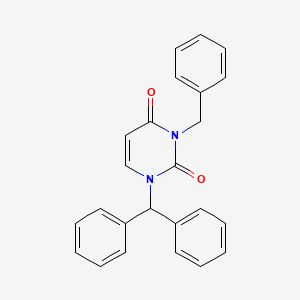
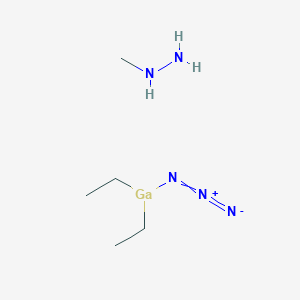
![2,3-Bis[(trifluoromethyl)sulfanyl]propan-1-ol](/img/structure/B14222863.png)

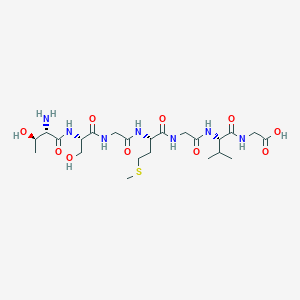

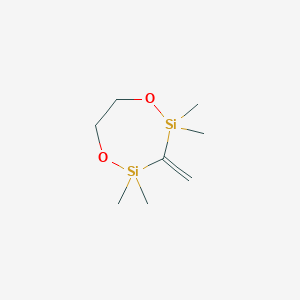
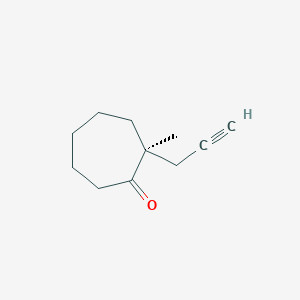
![1,3-Bis(2-{[2-(acetyloxy)ethyl]disulfanyl}ethyl)-6-formyl-5-hydroxynaphthalen-2-YL phosphate](/img/structure/B14222902.png)
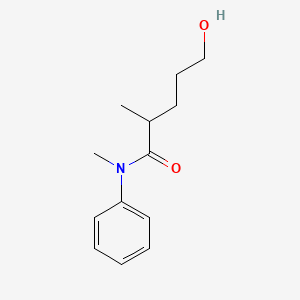
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-5-chloropentanamide](/img/structure/B14222910.png)

